Cas no 159077-75-5 (1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene)
159077-75-5 structure
Product Name:1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
CAS No:159077-75-5
MF:C29H46F2O
MW:448.671756267548
CID:1337592
PubChem ID:60115301
Update Time:2025-04-20
1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene Chemical and Physical Properties
Names and Identifiers
-
- 1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- 2,6-Diflu<wbr>
- 4-{3,5-Di<wbr>
- benzene, <wbr>
- LogP
- R2011
- [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene
- Benzene, 1,3-difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4'-propyl[1,1'-bicyclohexyl]-4-yl]-
- [4(R)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene( Chiral Dopant R2011)
- 1,3-Difluoro-2-[[(1R)-1-methylheptyl]oxy]-5-[(trans,trans)-4a(2)-propyl[1,1a(2)-bicyclohexyl]-4-yl]benzene
- SCHEMBL9405322
- 1,3-difluoro-2-[(2R)-octan-2-yl]oxy-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene
- 159077-75-5
- VDXVHNIYCHTFIC-VWWJWQJWSA-N
- SCHEMBL9405323
- SCHEMBL8886962
- SCHEMBL22030553
- (R)-(-)-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(1-methylheptyloxy)-2,6-difluorobenzene
- DTXSID401113939
-
- Inchi: 1S/C29H46F2O/c1-4-6-7-8-10-21(3)32-29-27(30)19-26(20-28(29)31)25-17-15-24(16-18-25)23-13-11-22(9-5-2)12-14-23/h19-25H,4-18H2,1-3H3/t21-,22?,23?,24?,25?/m1/s1
- InChI Key: VDXVHNIYCHTFIC-VWWJWQJWSA-N
- SMILES: FC1C(=C(C=C(C=1)C1CCC(CC1)C1CCC(CCC)CC1)F)O[C@H](C)CCCCCC
Computed Properties
- Exact Mass: 448.35188
- Monoisotopic Mass: 448.35167241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 32
- Rotatable Bond Count: 11
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 11.7
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- Density: 0.990±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Insuluble (1.9E-7 g/L) (25 ºC),
- PSA: 9.23
1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
159077-75-5 (1,3-difluoro-2-[(1R)-1-methylheptoxy]-5-[4-(4-propylcyclohexyl)cyclohexyl]benzene) Related Products
- 866947-42-4(Benzene, 2-fluoro-4-propyl-1-[(trans-4-propylcyclohexyl)methoxy]-)
- 329187-27-1(4-[4-[3,5-difluoro-4-[(1S)-1-methylheptoxy]phenyl]phenyl]-1-pentyl-bicyclo[2.2.2]octane)
- 185207-90-3([4(S)-[trans(trans)]]-1,3-Difluoro-2-[(1-methylheptyl)oxy]-5-(4'-propyl[1,1'-bicyclohexyl]-4-yl)benzene)
- 88308-45-6(Benzene, 1,3-difluoro-2-methoxy-5-(4-pentylcyclohexyl)-, trans- (9CI))
- 868379-49-1(1,1'-Biphenyl, 4-ethoxy-3-fluoro-4'-(trans-4-propylcyclohexyl)-)
- 866642-20-8(Benzene, 1-ethoxy-2-fluoro-4-(trans-4-propylcyclohexyl)-)
- 133826-44-5(1,1'-Biphenyl, 3-fluoro-4-[(4-heptylcyclohexyl)methoxy]-4'-octyl-, trans-)
- 133057-81-5(1,1'-Biphenyl, 3-fluoro-4'-propyl-4-[(trans-4-propylcyclohexyl)methoxy]-)
- 88308-46-7(Benzene, 1,3-difluoro-2-(hexyloxy)-5-(4-pentylcyclohexyl)-, trans- (9CI))
- 133826-43-4(1,1'-Biphenyl, 3-fluoro-4-[(4-heptylcyclohexyl)methoxy]-4'-pentyl-, trans- (9CI))
Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
CN Supplier
Reagent
Amadis Chemical Company Limited
Gold Member
CN Supplier
Reagent
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
CN Supplier
Reagent